Synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
An In-Depth Technical Guide on the Synthesis and Characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one, a compound of significant interest in medicinal chemistry. With the molecular formula C₉H₁₁NO₂, this α-amino ketone serves as a valuable intermediate and a structural motif in the development of various biologically active agents.[1][2][3] This document details a robust and reproducible multi-step synthetic pathway, starting from the commercially available precursor, 4-hydroxyacetophenone. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and reaction mechanisms. Furthermore, this guide outlines a complete protocol for the structural elucidation and purity verification of the final compound, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step experimental procedures.
Introduction: Significance and Physicochemical Properties
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is an organic compound featuring a ketone, a secondary amine, and a phenol functional group.[1] This unique combination of functionalities makes it a versatile building block in organic synthesis. The presence of the hydroxyphenyl group allows for hydrogen bonding, while the methylamino group can participate in ionic interactions, which are crucial for molecular recognition at biological targets.[1]
The compound has been investigated for its potential biological activities, including the inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting its therapeutic potential in conditions such as glaucoma and Alzheimer's disease.[1] Its structural similarity to endogenous catecholamines also makes it a subject of interest in pharmacological studies. This guide provides the foundational knowledge required for the reliable synthesis and rigorous characterization of this important molecule.
Table 1: Physicochemical Properties of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| IUPAC Name | 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one | [3] |
| CAS Number | 21213-89-8 | [2][3] |
| Melting Point | 147-148 °C | [2] |
| Appearance | Solid (Predicted) |
Strategic Synthesis Pathway
The synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is most effectively achieved through a three-step sequence starting from 4-hydroxyacetophenone. This pathway involves an initial α-bromination of the ketone, followed by a nucleophilic substitution with methylamine. This approach is reliable, scalable, and utilizes readily available starting materials.
Retrosynthetic Analysis & Workflow
The retrosynthetic strategy involves disconnecting the C-N bond at the α-position to the carbonyl, leading back to an α-haloketone and methylamine. The α-haloketone, in turn, is derived from the corresponding ketone, 4-hydroxyacetophenone, via an α-halogenation reaction.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (Intermediate 1)
This reaction proceeds via an acid-catalyzed α-bromination of the ketone. The acid catalyst promotes the formation of an enol tautomer, which is the active nucleophile that attacks elemental bromine.[4][5] Acetic acid serves as both the solvent and the acid catalyst.[6]
-
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
-
Protocol:
-
Dissolve 4-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over 30-60 minutes. Maintain the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove residual acetic acid and HBr.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure α-bromo ketone.
-
Step 2: Synthesis of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one (Final Product)
The purified α-bromo ketone undergoes a nucleophilic substitution reaction with methylamine. The nitrogen atom of methylamine acts as the nucleophile, displacing the bromide ion.[7][8] An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Materials:
-
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq)
-
Methylamine (40% solution in water or in ethanol) (3.0 eq)
-
Ethanol
-
-
Protocol:
-
Suspend the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one in ethanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add the methylamine solution to the stirred suspension.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one.
-
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Key functional groups of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The expected spectrum would show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amine, the amine (NH) proton, the methyl (CH₃) protons, and the phenolic (OH) proton.
-
¹³C NMR Spectroscopy: This provides information on the different types of carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Table 2: Predicted NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8 (d) | Doublet | 2H | Protons ortho to C=O |
| Aromatic | ~6.9 (d) | Doublet | 2H | Protons ortho to OH |
| Methylene | ~4.0 (s) | Singlet | 2H | -CO-CH₂ -NH- |
| Methyl | ~2.4 (s) | Singlet | 3H | -NH-CH₃ |
| Amine | Variable | Broad Singlet | 1H | -NH - |
| Phenolic | Variable | Broad Singlet | 1H | -OH |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl | ~195 | C =O | ||
| Aromatic | ~162 | C -OH | ||
| Aromatic | ~131 | C H (ortho to C=O) | ||
| Aromatic | ~128 | C -C=O | ||
| Aromatic | ~115 | C H (ortho to OH) | ||
| Methylene | ~55 | -C H₂-NH- | ||
| Methyl | ~35 | -NH-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Phenol O-H Stretch | 3200-3600 | Broad |
| Amine N-H Stretch | 3300-3500 | Sharp, medium |
| Aromatic C-H Stretch | 3000-3100 | Sharp |
| Aliphatic C-H Stretch | 2850-2960 | Sharp |
| Ketone C=O Stretch | 1660-1680 | Strong, sharp |
| Aromatic C=C Stretch | 1585-1600 | Medium |
| C-N Stretch | 1020-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of polar molecule.
-
Expected Results:
-
Molecular Ion Peak ([M+H]⁺): Expected at m/z = 166.086.[10]
-
Key Fragments: Fragmentation would likely occur via alpha-cleavage on either side of the carbonyl group, leading to characteristic fragment ions.
-
Physical and Chromatographic Analysis
-
Melting Point: A sharp melting point range (e.g., 147-148 °C) is indicative of high purity.[2]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor reaction progress and assess the purity of the final product. A single spot under UV visualization in an appropriate solvent system (e.g., Dichloromethane/Methanol 9:1) indicates a pure compound.
Applications and Future Perspectives
1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one is more than just a synthetic intermediate; it is a scaffold with demonstrated biological relevance.[1] Its role as an inhibitor of key enzymes opens avenues for the development of new therapeutic agents.[1]
For drug development professionals, this compound represents:
-
A starting point for library synthesis to explore structure-activity relationships (SAR).
-
A precursor for more complex molecules, such as analogs of phenylephrine or other adrenergic agonists.
-
A lead compound for optimization to improve potency, selectivity, and pharmacokinetic properties.
Future research could focus on synthesizing derivatives by modifying the phenolic hydroxyl group, the aromatic ring, or the methylamino group to probe interactions with various biological targets.[11][12][13]
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of 1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one. By following the robust three-step synthesis from 4-hydroxyacetophenone and employing the comprehensive analytical methods described, researchers can reliably produce and validate this valuable chemical entity. The information provided herein serves as a critical resource for scientists engaged in organic synthesis and medicinal chemistry, facilitating further exploration of this compound and its derivatives in the pursuit of novel therapeutics.
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